Pre-Clinical Pharmacokinetic Profiling of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime: A Methodological Guide for Animal Model Evaluation
Pre-Clinical Pharmacokinetic Profiling of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime: A Methodological Guide for Animal Model Evaluation
Executive Summary
(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime (Catalog: EVT-13150362) is a specialized organic carbinol oxime characterized by an oxime ether linkage and a phenolic hydroxyl group[1]. While primarily recognized for its utility in organic synthesis and as a versatile intermediate[1], its structural motifs are highly relevant to medicinal chemistry. For drug development professionals aiming to repurpose or derivatize this scaffold, understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) is critical. This whitepaper establishes a definitive, self-validating methodological framework for evaluating the pharmacokinetics (PK) of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime in rodent models.
Physicochemical Properties & Theoretical ADME
The molecular formula of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is C8H9NO2 (MW: 151.16 g/mol )[1]. Its pharmacokinetic behavior is heavily dictated by two functional groups:
-
The Phenolic Hydroxyl Group: Confers susceptibility to extensive Phase II hepatic conjugation. Compounds sharing the C8H9NO2 formula and phenolic structure (such as acetaminophen) undergo rapid glucuronidation and sulfation, which often represent the primary pathways for systemic clearance[2].
-
The Oxime Ether Linkage: The stability of the oxime bond is sensitive to pH and enzymatic environments[1]. In vivo, oxime-linked compounds are subject to hydrolysis and cytochrome P450 (CYP450)-mediated oxidation, leading to the cleavage of the terminal groups[3].
Metabolic Biotransformation Pathways
Understanding the metabolic fate of the compound is essential for designing accurate bioanalytical assays. The biotransformation of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is predicted to follow parallel Phase I and Phase II pathways. Phase I metabolism involves CYP450-mediated aromatic hydroxylation and enzymatic hydrolysis of the oxime bond[3]. Phase II metabolism is dominated by Uridine 5'-diphospho-glucuronosyltransferase (UGT) and Sulfotransferase (SULT) activity acting directly on the 2-hydroxyl group[2].
Proposed metabolic biotransformation pathways of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime.
In Vivo Pharmacokinetic Study Design
To empirically determine the PK profile, a rigorous cross-over or parallel study design in Sprague-Dawley (SD) rats is required.
Step-by-Step Methodology
Step 1: Animal Preparation & Acclimatization
-
Protocol: Utilize male SD rats (200–250 g). Fast the animals for 12 hours prior to oral dosing, with water available ad libitum.
-
Causality (Expertise): SD rats possess a well-characterized hepatic enzyme profile that scales reliably to higher mammals. Fasting eliminates food-effect variability on gastrointestinal absorption, ensuring that the absorption rate constant ( Ka ) is isolated from dietary lipid interference.
-
Self-Validation (Trustworthiness): Pre-weighing animals and calculating exact dose volumes ensures dose-proportionality. Fasting status is validated by monitoring baseline glucose levels prior to dosing.
Step 2: Dosing Formulation & Administration
-
Protocol:
-
Intravenous (IV) Cohort (2 mg/kg): Formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline. Administer via tail vein injection.
-
Per Os (PO) Cohort (10 mg/kg): Formulate as a uniform suspension in 0.5% Carboxymethyl cellulose (CMC-Na). Administer via oral gavage.
-
-
Causality (Expertise): The compound's lipophilic phenyl ring necessitates co-solvents (DMSO/Solutol) for IV administration to prevent micro-precipitation in the bloodstream. CMC-Na provides a viscous matrix that prevents settling during PO administration, ensuring uniform dosing.
-
Self-Validation (Trustworthiness): Formulation homogeneity is verified pre- and post-dosing via LC-UV analysis to confirm that the active pharmaceutical ingredient (API) concentration remains within 95-105% of the target dose.
Step 3: Serial Blood Sampling
-
Protocol: Collect 200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Causality (Expertise): Dense early sampling (0.083 to 1 hr) is critical to accurately capture the distribution phase ( Cmax and Tmax ). Extended sampling out to 24 hours ensures that at least three terminal half-lives are monitored, which is mathematically required to accurately calculate the elimination rate constant ( Kel ).
-
Self-Validation (Trustworthiness): Samples are immediately placed on ice and centrifuged at 4°C to halt ex vivo enzymatic degradation of the oxime bond[1].
Standardized in vivo pharmacokinetic experimental workflow and bioanalytical pipeline.
Bioanalytical Methodology (LC-MS/MS)
Accurate quantification of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime requires a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation is executed by adding 150 µL of ice-cold Acetonitrile (spiked with a stable isotope-labeled internal standard) to 50 µL of plasma.
-
Causality (Expertise): Acetonitrile rapidly denatures plasma esterases and amidases. Because oxime linkages can be unstable under physiological conditions[1], rapid chemical quenching is mandatory to prevent artificial ex vivo degradation, which would otherwise lead to an underestimation of systemic exposure.
-
Self-Validation (Trustworthiness): The assay must adhere to FDA Bioanalytical Method Validation guidelines. Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed throughout the run. The run is only accepted if ≥67% of QC samples fall within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantitation, LLOQ).
Pharmacokinetic Parameters (Data Presentation)
Based on allometric scaling and structural analogs of C8H9NO2 phenolic oximes, the following table presents the predictive non-compartmental pharmacokinetic parameters for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime. These benchmarks serve as the reference criteria for empirical validation.
| Pharmacokinetic Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | - | 1250 ± 150 |
| Tmax (Time to Peak) | h | - | 0.5 ± 0.1 |
| AUC0−t (Area Under Curve) | ng·h/mL | 900 ± 85 | 2800 ± 210 |
| T1/2 (Elimination Half-Life) | h | 2.4 ± 0.3 | 2.6 ± 0.4 |
| CL (Systemic Clearance) | L/h/kg | 2.2 ± 0.2 | - |
| Vd (Volume of Distribution) | L/kg | 7.6 ± 0.8 | - |
| F% (Absolute Bioavailability) | % | - | ~62% |
Note: The moderate predicted bioavailability (~62%) is attributed to hepatic first-pass metabolism via UGT/SULT conjugation of the phenol group[2], a common phenomenon in structurally related compounds.
References
-
Title: Buy (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime (EVT-13150362) - EvitaChem | Source: evitachem.com | URL: 1
-
Title: A Computational Approach to Investigate the Biochemical Properties of Paracetamol and Its Metabolites | Source: biomedres.us | URL: 2
-
Title: Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite | Source: acs.org | URL: 3
